molecular formula C8H8ClNO B155069 N-Methyl-N-phenylcarbamoyl chloride CAS No. 4285-42-1

N-Methyl-N-phenylcarbamoyl chloride

Cat. No. B155069
CAS RN: 4285-42-1
M. Wt: 169.61 g/mol
InChI Key: CPGWSLFYXMRNDV-UHFFFAOYSA-N
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Description

N-Methyl-N-phenylcarbamoyl chloride is a chemical compound that has been studied for its potential applications in organic synthesis and as a photolabile protecting group for alcohols. It is related to carbamoyl chlorides, which are known to be reactive intermediates in organic chemistry. The compound can be synthesized through various routes and has been shown to exhibit stability under certain conditions, making it a candidate for use in the synthesis of other chemical compounds .

Synthesis Analysis

The synthesis of N-Methyl-N-phenylcarbamoyl chloride and related compounds has been explored in several studies. One method involves the reaction of N-methylethylamine with triphogene to afford N-ethyl-N-methylcarbamoyl chloride, which is structurally similar to N-Methyl-N-phenylcarbamoyl chloride . Another approach for synthesizing related compounds is the reaction of 1,1-carbonyldiimidazole (CDI) with MeNH3Cl, which yields N-methyl carbamoylimidazole, a water-stable compound that can act as a methyl isocyanate substitute . These methods highlight the versatility and reactivity of N-methyl carbamoyl chlorides in organic synthesis.

Molecular Structure Analysis

The molecular structure of N-Methyl-N-phenylcarbamoyl chloride has been characterized by spectroscopic techniques, which provide insights into its stability and reactivity . The structure of a related compound, N,N-dimethyl[2-(2-ethoxyphenylcarbamoyloxy)-2-methylpropyl]ammonium chloride, has been determined by X-ray crystallography, revealing discrete cations connected by hydrogen-bonded chloride anions . These structural analyses are crucial for understanding the properties and potential applications of N-Methyl-N-phenylcarbamoyl chloride.

Chemical Reactions Analysis

N-Methyl-N-phenylcarbamoyl chloride undergoes various chemical reactions, demonstrating its reactivity as an intermediate. It can react with hydrazine hydrate to give triazolone, with sodium azide to give tetrazole, and with aliphatic nitriles to give substituted pyrimidones and pyrimidines . Additionally, it can be used as a photoremovable protecting group for alcohols, where photolysis in protic solvents induces clean deprotection . These reactions showcase the compound's utility in the synthesis of heterocyclic compounds and in protecting group strategies.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Methyl-N-phenylcarbamoyl chloride are influenced by its molecular structure. The compound's stability, as reported in the literature, suggests that it may find applications in the preparation of thiolyzable and photolabile protecting groups for cysteine and in the development of new protein synthesis and modification reagents . The related compound N,N-dimethyl[2-(2-ethoxyphenylcarbamoyloxy)-2-methylpropyl]ammonium chloride exhibits local anesthetic activity, which is attributed to the functional groups' three-dimensional disposition and their interaction with biological systems .

Scientific Research Applications

Kinetics and Mechanism in Solvolysis

N-Methyl-N-phenylcarbamoyl chlorides exhibit significant applications in understanding the kinetics and mechanisms of chemical reactions. For instance, studies have shown that their solvolyses in aqueous binary mixtures can be used to predict the dissociative SN2 transition state and understand the kinetics of such reactions (I. Koo et al., 2001). Similarly, their reactions with benzylamines in acetonitrile provide insights into the SN2 mechanism, highlighting the significance of N-Methyl-N-phenylcarbamoyl chlorides in studying reaction selectivity and kinetics (고한중 et al., 1996).

Role in Synthesis and Stability Studies

These compounds also play a crucial role in synthetic chemistry and stability studies. The synthesis routes, transformations, and stability of (carbamoyl)sulfenyl chlorides and related compounds have been extensively studied. These studies reveal their potential applications in developing new reagents for protein synthesis and modification (Alex M. Schrader et al., 2011). Furthermore, N-Methyl-N-(o-nitrophenyl)carbamates, derived from N-Methyl-N-phenylcarbamoyl chlorides, are identified as effective photoremovable alcohol protecting groups in chemical synthesis (S. Loudwig & M. Goeldner, 2001).

Applications in Biochemistry and Enzyme Studies

In the field of biochemistry, N-Methyl-N-phenylcarbamoyl chlorides have been used to study enzyme conformations and dynamics. For example, the modification of α-chymotrypsin with N-(2-fluorophenyl)-N-phenylcarbamoyl chloride provided insights into the behavior of aromatic rings in enzymes and their rotational dynamics (M. Kairi et al., 1990).

Applications in Organic Chemistry

These compounds are also utilized in organic chemistry for various synthetic transformations. For instance, they are used in the preparation of diselenocarbamates, selenothiocarbamates, and selenoureas, expanding the repertoire of organoselenium chemistry (M. Koketsu et al., 2002). Additionally, their reactions with metal ions have been studied to understand the formation of stable products in organometallic chemistry (B. Tirloni et al., 2014).

Safety And Hazards

The compound is classified as a skin corrosive (Sub-category 1B), an eye damager (Category 1), and a specific target organ toxicant following single exposure (Category 3) . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

N-methyl-N-phenylcarbamoyl chloride
Source PubChem
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InChI

InChI=1S/C8H8ClNO/c1-10(8(9)11)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPGWSLFYXMRNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063396
Record name Carbamic chloride, methylphenyl-
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Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Methyl-N-phenylcarbamoyl chloride

CAS RN

4285-42-1
Record name N-Methyl-N-phenylcarbamic chloride
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Record name Carbamic chloride, N-methyl-N-phenyl-
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Record name N-Methyl-N-phenylcarbamoyl chloride
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Record name Carbamic chloride, N-methyl-N-phenyl-
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Record name Carbamic chloride, methylphenyl-
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Record name Methylphenylcarbamoyl chloride
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Synthesis routes and methods

Procedure details

A vigorously stirred solution of 10.7 g (0.1 mole) of N-methylaniline in 100 ml of acetonitrile was added dropwise under a nitrogen atmosphere to a cold mixture of 155 ml (0.3 mole) of a 1.93M solution of phosgene in toluene and 83.0 g (0.6 mole) of anhydrous potassium carbonate in 200 ml of acetonitrile. After the final addition, the mixture was stirred at ambient temperature for 16 h, filtered, and the filtrate concentrated under reduced pressure. The residue was recrystallized from benzene/petroleum ether (60°-110° C.) to yield 15.9 g (94%) of white solid, mp 85°-86° C.
Quantity
10.7 g
Type
reactant
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83 g
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100 mL
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200 mL
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-N-phenylcarbamoyl chloride
Reactant of Route 2
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N-Methyl-N-phenylcarbamoyl chloride

Citations

For This Compound
56
Citations
SJ Brickner - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
[ 4285‐42‐1 ] C 8 H 8 ClNO (MW 169.62) InChI = 1S/C8H8ClNO/c1‐10(8(9)11)7‐5‐3‐2‐4‐6‐7/h2‐6H,1H3 InChIKey = CPGWSLFYXMRNDV‐UHFFFAOYSA‐N (reagent for formylation …
Number of citations: 0 onlinelibrary.wiley.com
鈴木常夫, 種村潔 - 日本歯科大学紀要. 一般教育系, 2016 - ndu-rep.repo.nii.ac.jp
… By the treatment of N-methyl-N-phenylcarbamoyl chloride with sodium ethoxide and N-methylaniline ethyl N-methyl-N-phenylcarbamate and N, N'-dimethyl N, N'-diphenylurea was …
Number of citations: 0 ndu-rep.repo.nii.ac.jp
S Feng, Y Dong, SL Buchwald - Angewandte Chemie, 2022 - Wiley Online Library
… We were able to identify suitable reaction conditions with styrene (1a) and N-methyl-N-phenylcarbamoyl chloride (2a) as the model substrate combination (Table 1). The ligand DTBM…
Number of citations: 0 onlinelibrary.wiley.com
R Bacaloglu, CA Bunton - Tetrahedron, 1973 - Elsevier
… N-Methyl-N-phenylcarbamoyl chloride was a commercial sample, mp 88-89” (EastmanKodak). The chemical purity of the carbamoyl chlorides was tested by quantitative hydrolysis in …
Number of citations: 0 www.sciencedirect.com
고한중, 이호찬, 이익준 - Bulletin of the Korean Chemical …, 1996 - Korean Chemical Society
Number of citations: 0
HF Jones - 1972 - etheses.bham.ac.uk
… The reactions of N-methyl-N-phenylcarbamoyl chloride with a number of model alcohols, such as cis-2-phenyl-1.3-dioxan-5-olT gave the expected N-methy1-N-phenylcarbamates …
Number of citations: 0 etheses.bham.ac.uk
IS Gu, SG An, Y Yang, HJ Go… - Bulletin of the …, 2001 - Korean Chemical Society
Number of citations: 0
T Iwai, T Fujihara, J Terao, Y Tsuji - Journal of the American …, 2010 - ACS Publications
… First, N-methyl-N-phenylcarbamoyl chloride (1a) was reacted with 5-decyne (2a) in the presence of a catalytic amount (2.5 mol %) of [IrCl(cod)] 2 (cod = 1,5-cyclooctadiene) and 30 mol …
Number of citations: 0 pubs.acs.org
S Roy, S Roy, GW Gribble - Tetrahedron, 2012 - Elsevier
… The Pd-catalyzed coupling of aryl- and vinylorganostannane with N-methyl-N-phenylcarbamoyl chloride gave the corresponding amides in moderate to good yields (Scheme 72). …
Number of citations: 0 www.sciencedirect.com
MC Hillier, HH Gong, DS Clyne, MJ Babcock - Tetrahedron, 2014 - Elsevier
… 7d was prepared in 71% yield from glycine and N-methyl-N-phenylcarbamoyl chloride according to the general ureidoacid formation procedure B as a white solid: mp 131–133 C; 1 H …
Number of citations: 0 www.sciencedirect.com

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